6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-PROPYL-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of adamantyl, piperazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the adamantyl and triazine groups . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Shares the triazine core but differs in the substituents attached to the ring.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Another triazine derivative with different functional groups.
Uniqueness
6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N’-propyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the adamantyl and piperazine moieties, which confer specific steric and electronic properties. These features can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate for various applications .
Properties
IUPAC Name |
6-[4-(1-adamantyl)piperazin-1-yl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-propyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClF2N7O/c1-2-7-31-23-33-24(32-21-3-5-22(6-4-21)38-27(28,29)30)35-25(34-23)36-8-10-37(11-9-36)26-15-18-12-19(16-26)14-20(13-18)17-26/h3-6,18-20H,2,7-17H2,1H3,(H2,31,32,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSRWHPYZKTAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClF2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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